sodium;(4-methylphenyl)sulfonylazanide
Description
Historical Context and Development of Sulfonamide Anion Chemistry
The story of sulfonamides begins not with their anionic properties, but with their groundbreaking application in medicine. The first sulfonamide drug, Prontosil, was developed in the 1930s and was later discovered to be a prodrug, metabolizing into the active antibacterial agent sulfanilamide. wikipedia.org This discovery marked the dawn of the antibiotic era and spurred the synthesis of thousands of sulfonamide derivatives. wikipedia.org Initially, the focus of research was predominantly on the therapeutic applications of these compounds. chemicalbook.com
The evolution towards understanding sulfonamide anion chemistry was a natural progression driven by the need to comprehend their structure-activity relationships and reactivity. A key feature of the sulfonamide functional group (R−SO₂NR'R") is the N-H bond. wikipedia.org Researchers began to recognize that, compared to a standard amide, the sulfonamide N-H bond is significantly more acidic. researchgate.net This increased acidity is attributed to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base, the sulfonamide anion. nih.govcore.ac.uk
This fundamental understanding of the sulfonamide group's acidity opened new avenues of investigation beyond medicinal chemistry. core.ac.uk The ability to readily deprotonate the N-H bond meant that sulfonamides could be used as sources of nucleophilic nitrogen anions in organic synthesis. wikipedia.org This shift in perspective from a purely medicinal scaffold to a reactive chemical entity laid the groundwork for the development and application of reagents like sodium;(4-methylphenyl)sulfonylazanide.
Fundamental Characteristics of the (4-Methylphenyl)sulfonylazanide Motif in Organic Synthesis
The (4-methylphenyl)sulfonylazanide anion, commonly derived from p-toluenesulfonamide (B41071) (TsNH₂), possesses a unique combination of stability and reactivity that makes it a valuable motif in organic synthesis. The p-toluenesulfonyl group, often abbreviated as "tosyl" (Ts), is a widely used functional group in its own right. wikipedia.org
One of the most fundamental applications of the tosyl group is as a protecting group for primary and secondary amines. wikipedia.org When an amine is converted to its corresponding p-toluenesulfonamide, the resulting compound is exceptionally stable due to the robust nature of the N-S bond. wikipedia.org This stability allows other parts of the molecule to undergo chemical transformations without affecting the protected amine. The tosyl group can later be removed under specific reductive or strongly acidic conditions to regenerate the amine. wikipedia.orgorganic-chemistry.org
Beyond its protective role, the deprotonated form—the (4-methylphenyl)sulfonylazanide anion—is a potent nucleophile. The sodium salt, this compound, serves as a convenient source of this anion. This nucleophilicity is harnessed in various synthetic transformations. For instance, the anion can participate in N-alkylation and N-arylation reactions to form substituted sulfonamides, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comgoogle.com The dual nature of the tosylamide, offering both stability as a protecting group and reactivity as an anion, makes it a highly versatile tool for synthetic chemists. chemicalbook.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its derivatives has explored its utility as a key reagent in a multitude of organic reactions. A significant area of investigation involves its role as a nitrogen source for the introduction of the tosylamino group into various organic molecules.
A prominent example is the use of its N-chloro derivative, Chloramine-T (sodium p-toluenesulfonchloramide), in oxidation and amination reactions. Chloramine-T is a stable, inexpensive, and effective oxidizing agent that can also act as a source of a nitrogen anion. It is famously used in the Sharpless oxyamination, a powerful method for converting alkenes into vicinal aminoalcohols, which are crucial components in many biologically active compounds.
Research has also focused on the direct use of p-toluenesulfonamide and its sodium salt in the synthesis of heterocyclic compounds. For example, Chloramine-T is employed as a cyclizing agent in the preparation of heterocycles like oxadiazoles, isoxazoles, and pyrazoles. Furthermore, methods have been developed for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, demonstrating a good tolerance for various functional groups and providing high yields. organic-chemistry.org The synthesis of N-alkyl p-toluenesulfonamides using p-toluenesulfonamide as a starting material is another area of active research, highlighting its importance as a foundational building block. google.com The development of novel methods for the cleavage (detosylation) of p-toluenesulfonamides is also a significant research trajectory, as it is crucial for its application as a protecting group. organic-chemistry.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
sodium;(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHPYXKUOESEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium; 4 Methylphenyl Sulfonylazanide and Its N Substituted Analogues
Direct Synthesis of Sodium;(4-methylphenyl)sulfonylazanide
The most straightforward route to this compound involves the direct deprotonation of its parent sulfonamide, p-toluenesulfonamide (B41071). nih.gov This method leverages the acidic nature of the proton on the sulfonamide nitrogen.
The synthesis of this compound is fundamentally an acid-base reaction. The starting material, p-toluenesulfonamide, possesses an acidic proton on the nitrogen atom, which can be readily abstracted by a suitable base to form the corresponding sodium salt.
Commonly employed bases for this deprotonation include:
Sodium Hydroxide (B78521) (NaOH): A widely used and cost-effective base. The reaction is typically carried out in an aqueous or alcoholic solution. The formation of the sodium salt is often an intermediate step in the synthesis of other derivatives, such as Chloramine-T, where p-toluenesulfonamide is dissolved in a sodium hydroxide solution. chemicalbook.com
Sodium Ethoxide (NaOEt): A stronger base that can be used in non-aqueous solvents like ethanol, which can be advantageous for controlling the reaction and subsequent isolation of the product.
The general reaction scheme is as follows:
p-Toluenesulfonamide + Base → this compound + Conjugate Acid
This deprotonation step is crucial as it generates the nucleophilic nitrogen anion, which is a key reactive species in subsequent functionalization reactions.
The successful isolation of pure this compound hinges on carefully controlled reaction and workup conditions. The primary goal is to crystallize the salt from the reaction mixture while minimizing impurities, such as unreacted starting materials or byproducts from side reactions like hydrolysis.
Key parameters for isolation and purification include solvent choice, temperature control, and analytical verification. Non-aqueous solvents can be critical in preventing the hydrolysis of precursors, especially if p-toluenesulfonyl chloride is involved in an earlier step. The use of molecular sieves can also improve yields by absorbing water generated during certain condensation reactions.
For purification, crystallization is the most common method. The crude salt is dissolved in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture, and allowed to cool slowly. The pure crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum at a controlled temperature.
Purity assessment is essential to ensure the quality of the final product. A specialized UV spectrophotometric method has been described for quantifying p-toluenesulfonamide derivatives in the presence of potential impurities like p-toluenesulfonic acid sodium salt, which does not absorb at the same wavelength (282 nm).
Table 1: Controlled Conditions for Isolation and Purification This table is interactive. You can sort and filter the data.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent System | Ethanol/Water or Non-aqueous (e.g., Dichloromethane) | Balances solubility for crystallization; non-aqueous solvents prevent hydrolysis of sensitive precursors. |
| Crystallization | Slow cooling from a saturated solution | Promotes the formation of large, pure crystals and minimizes the occlusion of impurities. |
| Washing | Cold, non-reactive solvent | Removes soluble impurities from the surface of the crystals without dissolving the product. |
| Drying | Vacuum oven at moderate temperature | Removes residual solvent without causing thermal degradation of the salt. |
| Purity Analysis | UV Spectrophotometry | Allows for selective detection and quantification of the sulfonamide component. |
Preparative Routes for N-Functionalized (4-Methylphenyl)sulfonylazanide Sodium Salts
The sodium salt of p-toluenesulfonamide is a versatile intermediate for the synthesis of various N-substituted derivatives. These reactions typically involve the reaction of the sulfonylazanide anion with an electrophile.
Sodium N-chloro-p-toluenesulfonamide, widely known as Chloramine-T, is a stable and useful oxidizing agent and a source of electrophilic chlorine. wikipedia.org Its synthesis was first reported in 1905 and is a classic example of electrophilic chlorination at a nitrogen center. The reaction starts with the in situ formation of this compound by dissolving p-toluenesulfonamide in an aqueous solution of sodium hydroxide. chemicalbook.com This solution is then treated with a chlorinating agent.
Common electrophilic chlorine sources include:
Chlorine Gas (Cl₂): Bubbling chlorine gas through the alkaline solution of p-toluenesulfonamide yields Chloramine-T with high efficiency. chemicalbook.com
Sodium Hypochlorite (B82951) (NaOCl): An aqueous solution of sodium hypochlorite can also be used as the oxidant to introduce the chlorine atom onto the nitrogen.
Trichloroisocyanuric Acid (TCCA): This reagent, in conjunction with sodium hydroxide, provides an alternative method for the chlorination step. chemicalbook.com
The resulting product, Chloramine-T, is a white powder that can be isolated as an anhydrous salt or, more commonly, as a trihydrate. wikipedia.org It is a versatile reagent used in a wide array of organic transformations. researchgate.netmanipal.edu
Table 2: Synthetic Methods for Chloramine-T This table is interactive. You can sort and filter the data.
| Chlorinating Agent | Base | Typical Yield | Reference |
|---|---|---|---|
| Chlorine (gas) | Sodium Hydroxide | 75 - 95% | chemicalbook.com |
| Sodium Hypochlorite | Not specified (used for oxidation) | Not specified |
Beyond chlorination, the nitrogen atom of the p-toluenesulfonamide scaffold can be functionalized with a variety of other substituents. The general strategy involves reacting the pre-formed sodium salt (or generating it in situ) with a suitable electrophile.
N-Alkylation and N-Arylation: These are common modifications to produce a diverse range of N-substituted sulfonamides. While many methods exist, they often involve the reaction of the sulfonamide anion with alkyl halides or aryl halides under appropriate conditions, sometimes requiring a catalyst for N-arylation (e.g., Buchwald-Hartwig amination). These reactions expand the structural diversity of the core molecule for various applications. semanticscholar.org
Other N-Halogenated Analogues: Similar to the synthesis of Chloramine-T, other halogens can be introduced. For instance, Dichloramine T (N,N-dichloro-p-toluenesulfonamide) is another related compound, highlighting the capacity of the sulfonamide nitrogen to accommodate multiple electrophilic substitutions. wikipedia.org
Alternative Synthetic Approaches: Modern methods have also been developed for creating N-S bonds to form sulfonamides, which are structural analogues. These include the iodine-mediated coupling of various amines with sodium sulfinates and electrochemical oxidative amination techniques, demonstrating the broad interest in synthesizing N-functionalized sulfonamide structures. semanticscholar.org
Mechanistic Investigations of Reactivity and Transformation Pathways of the 4 Methylphenyl Sulfonylazanide System
Intrinsic Reactivity of the (4-Methylphenyl)sulfonylazanide Anion
The anion of p-toluenesulfonamide (B41071), (4-methylphenyl)sulfonylazanide, is a key intermediate and a reactive species in its own right. Its chemical behavior is dictated by the electronic interplay between the aromatic ring, the sulfonyl group, and the nitrogen atom.
Nucleophilic Character of the Nitrogen Center
The nitrogen atom of the deprotonated (4-methylphenyl)sulfonylazanide anion possesses a lone pair of electrons, rendering it nucleophilic. patsnap.com This nucleophilicity allows it to participate in a variety of chemical transformations. In the presence of a strong base, p-toluenesulfonamide can be deprotonated to form the corresponding anion, which is a competent nucleophile capable of attacking electrophilic carbon centers to facilitate nucleophilic substitution reactions. patsnap.com This reactivity is fundamental to the synthesis of more complex sulfonamides and related compounds. patsnap.com The anion's role as a nucleophile is a cornerstone of its synthetic utility, acting as a source of nitrogen in various reactions. researchgate.netmanipal.eduresearchgate.netwikipedia.org For instance, the anion can react with electrophiles in condensation reactions, such as with aldehydes or ketones, to form imines or related derivatives which are valuable intermediates in organic synthesis. patsnap.com
The nucleophilic character of the anion is influenced by the solvent environment. Studies comparing anion reactivity in ionic liquids to traditional molecular solvents have shown that the nucleophilicity of anions, including those structurally similar to sulfonylazanides, can be significantly affected by the medium. researchgate.net Factors such as cation-anion interactions and specific solvation by any water present play a crucial role. researchgate.net
Electronic Structure and Resonance Stabilization of the Sulfonylazanide Anion
The electronic structure of the (4-methylphenyl)sulfonylazanide anion is key to understanding its stability and reactivity. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which has a profound effect on the adjacent nitrogen atom and the entire molecule. patsnap.com This electron-withdrawing nature delocalizes the negative charge on the nitrogen atom across the two oxygen atoms of the sulfonyl group through resonance.
This resonance stabilization can be depicted as follows:
Radical Reactions and Sulfonamide Cleavage Mechanisms
The sulfonamide bond (S-N) is generally stable but can be cleaved under specific conditions, including through radical-mediated pathways. The cleavage of arenesulfonamides by arene anion radicals has been studied, demonstrating that these reactions can be efficient. acs.org At low temperatures, the complete cleavage of arenesulfonamides of secondary amines requires exactly two equivalents of sodium naphthalenide. acs.org The mechanism involves electron transfer from the arene anion radical to the sulfonamide, leading to the cleavage of the sulfur-nitrogen bond. acs.orgacs.org
The p-toluenesulfonyl group can also be involved in reactions generating the free toluene-p-sulfonyl radical (p-CH₃C₆H₄SO₂•). rsc.org This radical can be produced by the thermolysis or photolysis of p-toluenesulfonyl iodide. rsc.org Radical cyclizations of ene sulfonamides can proceed via an initial cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to form a polycyclic imine. nih.gov This demonstrates a pathway where the formation of a radical on the carbon adjacent to the sulfonamide nitrogen leads to S-N bond cleavage.
Furthermore, reductive cleavage of the sulfonamide bond is a common strategy for deprotection in organic synthesis. Reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) can deprotect N-(p-toluenesulfonyl) amides under mild conditions. organic-chemistry.org This process often involves the formation of radical intermediates. organic-chemistry.org
Oxidative Chemistry of N-Chloro-p-toluenesulfonamide Sodium Salt
N-Chloro-p-toluenesulfonamide sodium salt (Chloramine-T) is a stable, water-soluble compound renowned for its role as a mild oxidant in both analytical and synthetic chemistry. researchgate.netmanipal.eduwikipedia.org Its reactivity stems from the "active" or "electrophilic" chlorine atom attached to the nitrogen. wikipedia.orgorganic-chemistry.org
Generation and Interconversion of Electrophilic and Nucleophilic Nitrogen Species
In aqueous solutions, Chloramine-T (CAT, represented as TsNClNa where Ts = p-CH₃C₆H₄SO₂) dissociates and participates in a series of equilibria that generate several reactive species. nih.gov The nature of the active oxidizing species is highly dependent on the pH of the medium.
In aqueous solution, CAT behaves as a strong electrolyte: TsNClNa ⇌ TsNCl⁻ + Na⁺
The anion can then be protonated in acidic solutions: TsNCl⁻ + H⁺ ⇌ TsNHCl (N-chloro-p-toluenesulfonamide) researchgate.net
This protonated form, TsNHCl, is often postulated as the primary reactive oxidizing species in acidic media. researchgate.net Further protonation can occur at very low pH: TsNHCl + H⁺ ⇌ TsNH₂Cl⁺ rsc.org
In addition, TsNHCl can undergo disproportionation to form dichloramine-T (TsNCl₂) and p-toluenesulfonamide (TsNH₂): 2TsNHCl ⇌ TsNCl₂ + TsNH₂ nih.gov
Hydrolysis can also generate hypochlorous acid (HOCl): TsNHCl + H₂O ⇌ TsNH₂ + HOCl nih.govisca.in
Therefore, in acidified Chloramine-T solutions, the possible oxidizing species include TsNHCl, TsNCl₂, HOCl, and potentially H₂OCl⁺. nih.gov The distribution among these species is dictated by the reaction conditions. For example, if TsNCl₂ were the primary reactive species, the reaction rate would show a second-order dependence on the initial concentration of CAT, which is contrary to many experimental observations where first-order dependence is found. nih.gov The addition of the product, p-toluenesulfonamide (TsNH₂), can retard the reaction rate, supporting the disproportionation equilibrium. nih.govisca.in
This versatility allows Chloramine-T to act as a source of not only electrophilic chlorine but also as a source of nitrogen anions and as a nucleophile itself, enabling a wide range of molecular transformations. researchgate.netmanipal.eduresearchgate.netwikipedia.org
Detailed Kinetic and Mechanistic Studies of Oxidation Reactions
The kinetics of oxidation by Chloramine-T have been extensively studied for a wide variety of organic substrates, revealing complex dependencies on the concentrations of the oxidant, substrate, and hydrogen ions.
Kinetic investigations often reveal a first-order dependence on [CAT], but the order with respect to the substrate and [H⁺] can be fractional or variable, suggesting the formation of intermediate complexes. nih.govresearchgate.netresearchgate.net
Table 1: Summary of Kinetic Orders for Oxidation by Chloramine-T
| Substrate | Medium | Order in [CAT] | Order in [Substrate] | Order in [H⁺] | Reference |
|---|---|---|---|---|---|
| Secondary Alcohols | Aqueous Acid | 1 | 1 | 1 | rsc.org |
| Secondary Alcohols | 10-20% Acetic Acid | 2 | 1 | - | rsc.org |
| Tricyclic Antidepressants | HClO₄ | 1 | Fractional | Fractional | nih.gov |
| Diethyl Ether | HCl | 1 | Fractional | Fractional | researchgate.net |
| Catecholamines | HClO₄ | 1 | Fractional | Inverse Fractional | researchgate.net |
Data compiled from multiple kinetic studies.
For example, the oxidation of secondary alcohols in a strong mineral acid medium follows the rate law: rate = k[CAT][Alcohol][H⁺]. rsc.org This is consistent with a mechanism involving a rate-determining interaction of either protonated Chloramine-T (TsNH₂Cl⁺) or H₂OCl⁺ with the alcohol. rsc.org However, in less polar media like aqueous acetic acid, the kinetics change, sometimes showing a second-order dependence on [CAT], implicating dichloramine-T (TsNCl₂) as the active oxidant formed in a disproportionation step. rsc.org
In the oxidation of substrates like tricyclic antidepressants and catecholamines, a Michaelis-Menten type mechanism is often proposed. nih.govresearchgate.net This involves the rapid pre-equilibrium formation of a complex between the substrate and the active oxidant species, followed by a slower decomposition step to yield the products.
The general scheme can be represented as: Oxidant + Substrate ⇌ Complex (fast) Complex → Products (slow, rate-determining)
This type of mechanism is consistent with the observed fractional-order dependence on the substrate concentration. nih.govresearchgate.netresearchgate.net The rate law derived from such a mechanism can explain the observed kinetics. For instance, in the oxidation of diethyl ether, a linear plot of 1/k' versus 1/[Substrate] supports the formation of a CAT-substrate complex. researchgate.net
Solvent effects also provide mechanistic insight. An increase in reaction rate with decreasing dielectric constant of the medium has been observed, suggesting the involvement of less polar species in the rate-determining step. nih.govresearchgate.netresearchgate.net
Elucidation of Oxidation Pathways for Organic Substrates (e.g., Catecholamines, Diclofenac (B195802), Paracetamol)
Sodium;(4-methylphenyl)sulfonylazanide is a potent oxidizing agent for a variety of organic substrates. The mechanism of these oxidations often involves the generation of active chlorine species and is influenced by the reaction conditions.
Catecholamines:
The oxidation of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), L-dopa, methyldopa, epinephrine (B1671497), and norepinephrine (B1679862), by Chloramine-T in an acidic medium has been shown to follow Michaelis-Menten kinetics. This suggests the formation of an intermediate complex between the catecholamine and the active oxidizing species of CAT. The reaction exhibits a first-order dependence on the concentration of CAT, a fractional-order dependence on the catecholamine concentration, and an inverse fractional-order dependence on the hydrogen ion concentration.
The proposed mechanism involves the protonation of CAT to form N-chloro-p-toluenesulfonamide (TsNHCl), which is considered the reactive oxidizing species. This species then forms a complex with the catecholamine substrate. The decomposition of this complex is the rate-determining step, leading to the formation of the corresponding o-quinone. The rate of oxidation for different catecholamines was found to follow the order: epinephrine > norepinephrine > dopamine > L-dopa > methyldopa.
Diclofenac:
The oxidation of the non-steroidal anti-inflammatory drug diclofenac by Chloramine-T is less specifically detailed in the available literature compared to other oxidants like chlorine dioxide. However, the general mechanism of oxidation of aromatic compounds by Chloramine-T involves electrophilic attack by active chlorine species on the electron-rich aromatic ring. In acidic solutions, Chloramine-T can form species like dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and potentially the protonated form H₂OCl⁺, which can act as potent electrophiles. nih.gov The secondary amine and the phenylacetic acid moieties of the diclofenac molecule are susceptible to oxidative attack. The reaction likely proceeds through the formation of chlorinated intermediates, which can then undergo further oxidation and degradation to various byproducts.
Paracetamol:
The oxidation of paracetamol (acetaminophen) by Chloramine-T has been studied under various conditions. In an acidic medium, the reaction stoichiometry is 1:2, meaning one mole of paracetamol reacts with two moles of CAT. The reaction product has been identified as quinone oxime. The kinetics of this reaction show a first-order dependence on CAT concentration and a fractional order with respect to paracetamol. The rate of reaction is retarded by the presence of p-toluenesulfonamide (the reduction product of CAT) and hydrogen ions.
The proposed mechanism in an acidic medium involves the formation of a complex between the active oxidizing species of CAT and the paracetamol molecule. This complex then undergoes a rearrangement and subsequent hydrolysis to yield the final products. researchgate.net
Catalytic Effects and Environmental Parameters on Reaction Rates
The rates of oxidation reactions involving this compound are significantly influenced by catalysts and various environmental parameters.
Catalytic Effects:
The oxidation of paracetamol by Chloramine-T can be catalyzed by metal ions such as Ruthenium(III) and Iridium(III) researchgate.net. In the presence of a Ru(III) catalyst in an acidic medium, the reaction shows a first-order dependence on the concentrations of CAT and Ru(III). The catalytic cycle is believed to involve the formation of a complex between the catalyst and the oxidant, which then reacts with the substrate in the rate-determining step.
Environmental Parameters:
pH: The pH of the reaction medium plays a crucial role in determining the active oxidizing species of Chloramine-T and, consequently, the reaction rate. In acidic solutions, the protonated form, TsNHCl, is the predominant reactive species. For the oxidation of catecholamines and paracetamol, an increase in hydrogen ion concentration (lower pH) generally leads to a decrease in the reaction rate, indicating an inverse dependence on [H⁺].
Dielectric Constant: The dielectric constant of the solvent affects the rate of these oxidation reactions. A decrease in the dielectric constant of the medium has been observed to increase the reaction rate for the oxidation of catecholamines. This suggests that the transition state is less polar than the reactants.
Ionic Strength: The effect of ionic strength on the reaction rates is generally found to be negligible, indicating that the rate-determining step does not involve the interaction of two ions.
Temperature: The rate of reaction increases with an increase in temperature, as expected for most chemical reactions. The activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. For the oxidation of paracetamol, the activation energy has been calculated to be approximately 58.63 ± 0.91 kJ mol⁻¹.
The following table summarizes the effect of various parameters on the oxidation of paracetamol by Chloramine-T in an acidic medium:
| Parameter | Effect on Reaction Rate |
| [Chloramine-T] | First-order dependence |
| [Paracetamol] | Fractional-order dependence |
| [H⁺] | Inverse fractional-order dependence |
| [p-toluenesulfonamide] | Retards the rate |
| Ru(III) catalyst | Catalyzes the reaction |
| Ionic Strength | Negligible effect |
| Dielectric Constant | Rate increases with decreasing dielectric constant |
| Temperature | Rate increases with increasing temperature |
Reductive Processes and their Mechanism
While this compound is predominantly known for its role as an oxidizing agent, the compound itself undergoes reduction during these reactions. The primary reduction product of Chloramine-T is p-toluenesulfonamide (CH₃C₆H₄SO₂NH₂). nih.gov
The reduction of Chloramine-T involves the transfer of two electrons to the active chlorine atom, which has a formal oxidation state of +1. This process can be represented by the following half-reaction:
CH₃C₆H₄SO₂NCl⁻ + 2e⁻ + 2H⁺ → CH₃C₆H₄SO₂NH₂ + Cl⁻
The standard reduction potential of the Chloramine-T/p-toluenesulfonamide couple is pH-dependent, decreasing with an increase in pH. nih.gov This indicates that Chloramine-T is a stronger oxidizing agent in acidic media.
The mechanism of reduction is intrinsically linked to the oxidation of the substrate. In the oxidation of various organic molecules, the substrate donates electrons to the active chlorine species of Chloramine-T, leading to the formation of the reduced sulfonamide and the oxidized substrate. For instance, in the oxidation of α-hydroxy acids catalyzed by Osmium(VIII), the proposed mechanism involves the formation of a complex between N-chlorotoluene-p-sulfonamide and the catalyst, followed by the rapid transfer of a hydride ion from the substrate to this complex, thereby reducing the chloramine (B81541) species. patsnap.com
Nucleophilic Substitution Reactions Involving this compound
This compound and its related N-chloramines can participate in nucleophilic substitution reactions. In these reactions, the chlorine atom, which is electrophilic, is attacked by a nucleophile.
The mechanism of these reactions can vary depending on the nature of the nucleophile and the reaction conditions. Studies on the reactions of N-chlorotaurine, a related N-chloramine, with various nucleophiles have shown evidence for a change in mechanism with increasing nucleophile reactivity. researchgate.net
For less reactive nucleophiles, the reaction often proceeds through a stepwise mechanism involving a pre-equilibrium protonation of the N-chloramine, followed by the nucleophilic attack on the protonated species. researchgate.net However, for more reactive nucleophiles, a concerted mechanism is favored, where the protonation of the chloramine at the nitrogen atom and the transfer of the chlorine to the nucleophile occur in a single step. researchgate.net
The reactivity of different nucleophiles in these substitution reactions varies. For example, in the chlorine transfer from Chloramine-T to secondary amines, the reaction is second order. The proposed mechanism involves a molecule of water in a cyclic, six-membered transition state. epa.gov
The following interactive table provides a qualitative overview of the reactivity of different nucleophiles in substitution reactions with N-chloramines.
| Nucleophile | Reactivity | Mechanistic Pathway |
| Bromide (Br⁻) | Moderate | Stepwise (protonation-first) |
| Iodide (I⁻) | High | Stepwise (protonation-first) |
| Sulfite (B76179) (SO₃²⁻) | High | Concerted |
| Thiolates (RS⁻) | High | Concerted |
| Secondary Amines (R₂NH) | Moderate | Involves a cyclic transition state with water |
Advanced Applications in Organic Synthesis and Catalysis Utilizing Sodium; 4 Methylphenyl Sulfonylazanide and Its Derivatives
Sodium;(4-methylphenyl)sulfonylazanide as a Core Reagent in Fine Chemical Synthesis
The reactivity of the sulfonylazanide moiety, characterized by its nucleophilic nitrogen atom, makes it a cornerstone for constructing a variety of essential organic molecules.
Sulfonamides are a critical class of compounds with a wide array of applications, including extensive use in pharmaceuticals and agrochemicals. researchgate.netnih.govresearchgate.net The development of efficient synthetic routes to these molecules is a central focus of organic synthesis. researchgate.neticm.edu.pl this compound, as a pre-formed anion of p-toluenesulfonamide (B41071), serves as a potent nucleophile for the synthesis of N-substituted sulfonamides.
One of the most traditional and effective methods for sulfonamide synthesis involves the reaction of primary or secondary amines with a sulfonyl chloride in the presence of a base. researchgate.net However, this method's efficacy can be limited by the nucleophilicity of the amine. researchgate.net An alternative strategy employs the reaction of sodium sulfinates with amines, mediated by reagents like ammonium (B1175870) iodide, providing a general and environmentally friendly route to a wide range of sulfonamide compounds. researchgate.netnih.gov These methods highlight the versatility of building the sulfonamide core. This compound can be directly used in nucleophilic substitution reactions with alkyl or aryl halides to furnish the corresponding N-substituted p-toluenesulfonamides, which are valuable intermediates in their own right.
Table 1: Selected Methods for Sulfonamide Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Sodium Sulfinate, Amine | NH₄I, CH₃CN, 80 °C | N-Substituted Sulfonamide | researchgate.netnih.gov |
| Sulfonyl Chloride, Amine | Base | N-Substituted Sulfonamide | researchgate.net |
| Sulfinic Acid, Amine | Iodine, Mild Conditions | N-Substituted Sulfonamide | nih.gov |
This table presents various methods for synthesizing sulfonamides, a class of compounds to which the parent acid of this compound belongs.
A key derivative of this compound is its N-chloro counterpart, commonly known as Chloramine-T (sodium;chloro-(4-methylphenyl)sulfonylazanide). rasayanconnect.comnih.gov This compound is a well-established and versatile oxidizing and chlorinating agent in organic synthesis. It serves as a source of electrophilic chlorine, enabling a variety of transformations.
Chloramine-T is particularly useful for the directed chlorination of activated aromatic rings and other electron-rich substrates. It can also effect the chlorination of active methylene (B1212753) compounds and is used in the synthesis of other N-chloro compounds. Its stability and solubility in water and alcohols make it a convenient reagent for these types of reactions.
The sulfonamide functional group is a key feature in many complex, biologically active molecules. Cyazofamid, a new-generation phenylimidazole fungicide, exemplifies this importance. google.com It functions by inhibiting the mitochondrial electron transfer complex III, and due to its novel mechanism of action, it does not exhibit cross-resistance with many other fungicides. google.com
The synthesis of Cyazofamid involves the construction of a sulfonamide core as a critical step. google.comgoogle.comresearchgate.net In a common synthetic pathway, an imidazole (B134444) derivative is reacted with a sulfonyl chloride to form the key sulfonamide linkage. For instance, 5-(p-tolyl)-1H-imidazole can be reacted with N,N-dimethylaminosulfonyl chloride to produce an intermediate, which is subsequently chlorinated to yield the final Cyazofamid product. google.com While this specific industrial synthesis uses N,N-dimethylaminosulfonyl chloride, the fundamental reaction—formation of a sulfonamide bond—is a cornerstone of organic synthesis where reagents like p-toluenesulfonamide and its sodium salt are model compounds. The stability and specific electronic properties conferred by the sulfonyl group are crucial for the molecule's biological activity.
Table 2: Example of a Key Step in Cyazofamid Synthesis
| Reactant 1 | Reactant 2 | Product | Purpose | Reference |
|---|---|---|---|---|
| 5-(p-tolyl)-1H-imidazole | N,N-dimethylaminosulfonyl chloride | N-(4-cyano-2-(dimethylcarbamoyl)-5-(p-tolyl)imidazol-1-yl)sulfonamide intermediate | Formation of the critical sulfonamide bond | google.com |
This table outlines key transformations in the synthesis of the fungicide Cyazofamid, which features a central sulfonamide structure.
Catalytic Roles of Sulfonylazanide-Based Species in Organic Transformations
Derivatives of this compound are not only reagents but also play crucial roles in catalysis, either as part of a ligand scaffold or as a source for reactive intermediates.
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. mdpi.comnih.govresearchgate.net The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for achieving this. wikipedia.orgorganic-chemistry.org In this reaction, sulfonamides, including p-toluenesulfonamide, are excellent nitrogen nucleophiles. researchgate.net The deprotonated sulfonamide (sulfonylazanide) attacks a π-allyl palladium complex, forming a new C-N bond under mild conditions. wikipedia.orgnih.gov This methodology is particularly powerful for creating macrocycles, where open-chain disulfonamides can undergo a double Tsuji-Trost N-allylation to form large rings that are of interest for their biological activity. researchgate.netnih.gov
The choice of palladium source, ligand, and solvent can be optimized to achieve high yields for these cyclizations. nih.gov This approach represents a significant improvement over other methods that may require harsh conditions or tedious purification. nih.gov
Table 3: Example of Tsuji–Trost Cyclization Utilizing a Disulfonamide
| Nucleophile | Electrophile | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| Open-chain disulfonamide | 2-alkylidene-1,3-propanediyl bis(carbonate) | Pd₂(dba)₃ / dppf | 12-membered macrocyclic triamine disulfonamide | nih.gov |
This table compares the modern Tsuji-Trost approach with a classical method for macrocycle synthesis using sulfonamide nucleophiles.
Beyond allylic amination, sulfonylazanide derivatives are instrumental in other C-N bond-forming reactions. Transition metal-catalyzed direct C-H amination has emerged as an atom-economical alternative to traditional cross-coupling. nih.gov In many of these advanced methods, organic azides, such as p-toluenesulfonyl azide (B81097), serve a dual role as both the nitrogen source and an internal oxidant, releasing harmless dinitrogen gas as the only byproduct. nih.govnih.gov
Nitrogen transfer reactions, such as aziridination, C-H amination, and sulfimidation, are powerful tools for introducing nitrogen functional groups into organic molecules. nih.govresearchgate.net Derivatives of p-toluenesulfonamide are central to many of these transformations. p-Toluenesulfonyl azide is an ideal precursor for generating a "tosylnitrene" species, which is a highly reactive intermediate capable of these transfers. nih.govresearchgate.net
Catalytic systems, often employing ruthenium or iridium complexes with specialized ligands like salen, can decompose sulfonyl azides under mild conditions to generate metal-nitrenoid intermediates. nih.gov These intermediates then proceed to react with substrates such as olefins (to form aziridines) or C-H bonds (to form aminated products) with high efficiency and, in many cases, high enantioselectivity. nih.gov The development of these catalytic systems has significantly advanced the utility of azides, which are more atom-economical than other nitrene precursors like (N-arylsulfonylimino)phenyliodinane. researchgate.net Another advanced strategy involves the use of N-H oxaziridines, which can act as electrophilic nitrogen transfer agents to sulfenamides, yielding chiral sulfinamidines. chemrxiv.orgresearchgate.net
Table 4: Examples of Catalytic Nitrogen Transfer Reactions
| Reaction Type | Nitrogen Source (Derivative) | Catalyst System | Substrate | Product Type | Reference |
|---|---|---|---|---|---|
| Asymmetric Aziridination | p-Toluenesulfonyl azide | Ru(salen) complex | Styrene | Chiral Aziridine (B145994) | nih.gov |
| C-H Amination | Sulfonyl azide | Rh(III) or Ir(III) complex | Arene with directing group | N-Sulfonylated Amine | nih.gov |
| Sulfimidation | p-Toluenesulfonyl azide | Ru(salen) complex | Sulfide | Sulfimide | nih.gov |
This table showcases the diversity of nitrogen transfer reactions enabled by sulfonylazanide derivatives.
Nitrogen Transfer Reactions
Diastereoselective Aminohydroxylation (e.g., Sharpless Oxyamination)
The Sharpless aminohydroxylation (also known as oxyamination) is a powerful method for converting alkenes into vicinal amino alcohols, which are crucial pharmacophores in many drug molecules. wikipedia.orgwikipedia.org This reaction typically utilizes this compound as the nitrogen source in conjunction with an osmium tetroxide (OsO₄) catalyst. organic-chemistry.orgrsc.org
The mechanism involves the formation of an imido-osmium(VIII) species, which adds to the alkene in a syn-specific manner. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction is controlled by the use of chiral ligands derived from dihydroquinine and dihydroquinidine, such as (DHQ)₂-PHAL and (DHQD)₂-PHAL. organic-chemistry.orgrsc.orggoogle.com This allows for the synthesis of highly enantiomerically enriched amino alcohols. google.com The reaction is typically performed in solvent mixtures such as t-butanol/water or n-propanol/water. google.com While Chloramine-T is a widely used and commercially available nitrogen source, other N-haloamides can also be employed to influence the reaction's regioselectivity. organic-chemistry.org
Table 2: Key Components of the Sharpless Asymmetric Aminohydroxylation This table is interactive. Use the filters to sort the data.
| Component | Role | Example(s) | Source(s) |
| Nitrogen Source | Provides the amino group | This compound (Chloramine-T) | wikipedia.orgorganic-chemistry.org |
| Catalyst | Facilitates the cycloaddition | Osmium Tetroxide (OsO₄) | organic-chemistry.orgrsc.org |
| Chiral Ligand | Induces enantioselectivity | (DHQ)₂-PHAL, (DHQD)₂-PHAL | rsc.orggoogle.com |
| Substrate | Alkene | Isopropyl Cinnamate, Dimethylfumarate | google.com |
Metal-Mediated and Organocatalytic Processes
Beyond aziridination and aminohydroxylation, this compound participates in a variety of other metal-mediated and organocatalytic reactions. It is recognized as a source of both an electrophilic cation and a nitrogen anion, making it a versatile reagent. wikipedia.orgresearchgate.net
A notable application is in the copper-catalyzed amination of C-H bonds. shareok.org For instance, benzylic hydrocarbons can be selectively converted to their corresponding sulfonamides using a copper catalyst like [Cu(CH₃CN)₄]PF₆ with anhydrous Chloramine-T. organic-chemistry.org This methodology provides a direct route to form carbon-nitrogen bonds. shareok.org The reaction is sensitive to the electronic properties of both the substrate and the ligands used. shareok.org
Oxidative Cyclization for Heterocycle Formation (e.g., Oxadiazole, Isoxazole, Pyrazoles)
This compound is a well-established oxidizing agent for the synthesis of various heterocyclic compounds through oxidative cyclization. wikipedia.orgsigmaaldrich.com This method provides an efficient pathway to construct important chemical scaffolds.
It is commonly used as a cyclizing agent in the synthesis of heterocycles such as oxadiazoles, isoxazoles, and pyrazoles. wikipedia.org Specific examples include its use as an oxidizing agent in the synthesis of 3,5-disubstituted isoxazoles and fused 3,6-disubstituted triazolothiadiazoles from N-heteroaryl-substituted hydrazones. sigmaaldrich.com The mild nature and short reaction times associated with Chloramine-T-promoted protocols are significant advantages. organic-chemistry.org
Application in Bioconjugation and Molecular Labeling Techniques
The reactivity of this compound extends to biochemical applications, where it is used for the specific modification of biomolecules and in the preparation of radiolabeled tracers for diagnostic and research purposes.
Selective Oxidation of Methionine Residues in Peptide and Protein Systems
This compound is a mild oxidizing agent capable of selectively modifying certain amino acid residues in peptides and proteins. nih.gov It is particularly effective for the oxidation of methionine residues to methionine sulfoxide (B87167) at neutral or slightly alkaline pH. nih.govpatsnap.com This specific modification is a valuable tool for studying protein structure and function, as the oxidation of methionine can alter protein activity. pnas.orgnih.gov
Studies have shown that in native proteins, only exposed methionine residues are modified, allowing the reagent to be used as a probe for protein conformation. nih.gov For example, the four methionine residues in equine growth hormone exhibit different reactivities towards Chloramine-T, with full oxidation being achieved at a 20-fold molar excess of the reagent. nih.gov This selective oxidation has been used to investigate the function of ion channels, where the modification of specific methionine residues can impair or activate channel function. pnas.orgnih.gov It is important to note that while methionine is the primary target, cysteine residues can also be oxidized to cystine under the same conditions. nih.gov
Radioiodination Methodologies for Biomolecules
The "Chloramine-T method" is a widely used and established technique for labeling peptides and proteins with radioisotopes of iodine (e.g., ¹²⁵I). wikipedia.orgresearchgate.netnih.gov This process is crucial for developing radiopharmaceuticals and tracers for radioimmunoassays and other biological assays. researchgate.netnih.gov
The mechanism involves the oxidation of a radioiodide ion source by Chloramine-T to produce an electrophilic iodine species, likely iodine monochloride (ICl). wikipedia.org This species then rapidly undergoes electrophilic substitution, primarily on the activated aromatic rings of tyrosine residues within the protein or peptide structure. wikipedia.orgpatsnap.com The efficiency of the labeling can be influenced by factors such as pH, reaction time, and the concentration of Chloramine-T. researchgate.netnih.gov By controlling these conditions, high radiochemical yields and specific activities can be achieved, producing biologically active labeled antibodies and other biomolecules with minimal oxidative damage. researchgate.netnih.gov
The Sulfonamide Motif as a Strategic Synthetic Tool
The sulfonamide functional group, specifically the (4-methylphenyl)sulfonylazanide or "tosyl" group, represents a cornerstone in the field of organic synthesis. Its unique electronic and steric properties allow it to serve multiple strategic roles within a synthetic sequence, influencing reactivity and enabling complex molecular constructions. This versatility has established the tosyl group as an indispensable tool for chemists in academia and industry.
Activating Group Effects in Directed Synthesis
In the context of aromatic chemistry, substituents on a benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Groups that increase the rate of reaction compared to unsubstituted benzene are known as activating groups, while those that decrease the rate are deactivating groups. masterorganicchemistry.com Activating groups achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org
The nitrogen atom in a sulfonamide group, when attached to an aromatic ring, possesses a lone pair of electrons that can be donated into the ring through resonance. youtube.comassets-servd.host This electron donation increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com As a result, the sulfonamide group acts as an ortho, para-director, guiding incoming electrophiles to these positions. libretexts.org While the sulfonyl portion of the group is electron-withdrawing, the resonance effect of the nitrogen's lone pair is typically dominant in directing the substitution. youtube.com
This directing effect is a powerful tool for chemists to control the substitution patterns on aromatic rings, ensuring the desired placement of new functional groups. The ability to direct incoming groups to specific positions is fundamental in the synthesis of complex molecules where precise isomer control is required.
Utility as a Leaving Group
In nucleophilic substitution and elimination reactions, the efficiency of the reaction is often dependent on the ability of a particular group to depart from the molecule, known as its leaving group ability. A good leaving group is a weak base that is stable on its own.
Alcohols are generally poor substrates for substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and therefore a poor leaving group. masterorganicchemistry.com However, by converting an alcohol to a tosylate ester, the hydroxyl group is transformed into a tosylate group (-OTs), which is an excellent leaving group. epfl.chmasterorganicchemistry.com
The effectiveness of the tosylate anion as a leaving group stems from its high stability. askiitians.com The negative charge on the departing tosylate anion is delocalized over three oxygen atoms and the aromatic ring through resonance. askiitians.comaklectures.comchemistrysteps.com This charge distribution makes the anion very stable and non-nucleophilic, preventing it from reversing the reaction. askiitians.com The conversion of an alcohol to a tosylate allows for facile SN2 and SN1 reactions with a wide range of nucleophiles. wikipedia.orgaskiitians.com This two-step sequence of tosylation followed by substitution is a cornerstone of synthetic organic chemistry. libretexts.orgnih.gov
Table 2: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| HO⁻ | H₂O | ~15.7 | Poor masterorganicchemistry.com |
Scaffold Design in Medicinal and Material Chemistry
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. unipi.itnih.gov
The sulfonamide linkage, and specifically the tosylamide structure, is recognized as a privileged scaffold in medicinal chemistry. fnasjournals.comnih.gov Sulfonamide-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fnasjournals.comnih.gov The N-H proton of the sulfonamide is slightly acidic and can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. unipi.it These hydrogen bonding capabilities, combined with the rigid and well-defined geometry of the tosyl group, allow for specific and strong interactions with biological targets like enzymes and receptors. unipi.itnih.gov
In materials science, the concept of a scaffold is central to the design of materials with specific properties, such as in tissue engineering. researchgate.net Scaffolds provide a structural framework for cells to grow and organize. researchgate.net The chemical properties of the scaffold material are crucial for its performance. While not as common as polymers like polycaprolactone, molecules containing robust and geometrically defined units like the tosyl group can be incorporated into polymers or other materials to impart specific functionalities. nih.gov The principles of molecular design, including the use of well-defined structural motifs like the tosyl group, are critical for creating advanced materials. The crystallinity and mechanical properties of such materials can be tuned by the molecular design of their constituents. nih.gov
Advanced Structural Characterization and Spectroscopic Elucidation of Sodium; 4 Methylphenyl Sulfonylazanide Compounds
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into the molecule's architecture.
Single Crystal X-ray Diffraction for Precise Atomic Arrangement
Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. researchgate.netsielc.com The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Table 1: Expected Crystallographic Data for the (4-methylphenyl)sulfonylazanide Anion Data below is hypothetical and based on typical values for related sulfonamide structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for sulfonamides) |
| Unit Cell Dimensions | |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Bond Lengths (Å) | |
| S-N | ~1.60 |
| S-O | ~1.45 |
| S-C | ~1.77 |
| Bond Angles (°) ** | |
| O-S-O | ~118 |
| O-S-N | ~108 |
| N-S-C | ~105 |
| Torsion Angles (°) ** | |
| C-C-S-N | Variable, defines conformation |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one crystal structure. nih.gov Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities.
For sodium;(4-methylphenyl)sulfonylazanide, PXRD would be instrumental in:
Phase Identification: Confirming the formation of the desired salt and ensuring the absence of starting materials or other crystalline impurities. The PXRD pattern of a new salt will show a unique set of diffraction peaks compared to the starting materials. nih.gov
Polymorph Screening: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs. PXRD is the primary tool for identifying and distinguishing between these forms.
Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form.
A comparison of the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data provides a definitive confirmation of the bulk material's identity and purity. nih.gov
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. spectrabase.com In the case of this compound, the key interactions would be:
Ionic Interactions: The primary interaction will be the electrostatic attraction between the sodium cation (Na⁺) and the (4-methylphenyl)sulfonylazanide anion. The coordination of the sodium ion to the sulfonyl oxygen atoms and the anilide nitrogen is expected to be a dominant feature of the crystal structure.
Hydrogen Bonding: While the primary amide proton is absent in the anilide, the potential for C-H···O and C-H···N hydrogen bonds involving the methyl and aromatic protons exists, which can play a significant role in stabilizing the crystal lattice. spectrabase.com
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. This is a common packing motif in aromatic sulfonamides. nih.gov
Understanding these interactions is crucial as they influence the crystal's stability, melting point, and solubility.
Sophisticated Spectroscopic Methods for Molecular Structure and Dynamics
Spectroscopic techniques provide valuable information about the molecular structure, bonding, and dynamic behavior of compounds in solution.
Advanced UV-Vis Spectrophotometry for Reaction Kinetics and Quantitative Analysis
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The absorption is a result of electronic transitions between different energy levels. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions from the phenyl ring.
Based on data for the parent p-toluenesulfonamide (B41071), which exhibits absorption maxima around 224 nm and 263 nm, similar absorption features are expected for the sodium salt. nih.gov
Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent Data is based on the reported spectrum of p-toluenesulfonamide. nih.gov
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~224 | ~12,000 | π → π* (Phenyl ring) |
| ~263 | ~500 | π → π* (Phenyl ring, benzenoid band) |
This technique is particularly useful for:
sodium;(4-4-methylphenyl)sulfonylazanide in solution.Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the quaternary carbon attached to the sulfur atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the (4-methylphenyl)sulfonylazanide Anion in a Deuterated Solvent (e.g., DMSO-d₆) Predictions are based on data for p-toluenesulfonamide. chemicalbook.comspectrabase.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | Doublet | Aromatic (ortho to SO₂N⁻) |
| ~7.1 | Doublet | Aromatic (meta to SO₂N⁻) | |
| ~2.3 | Singlet | Methyl (CH₃) | |
| ¹³C | ~142 | Singlet | Aromatic (para, C-CH₃) |
| ~138 | Singlet | Aromatic (ipso, C-S) | |
| ~129 | Singlet | Aromatic (meta) | |
| ~126 | Singlet | Aromatic (ortho) | |
| ~21 | Singlet | Methyl (CH₃) |
NMR spectroscopy can also be used to study:
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry has proven to be an invaluable tool for the elucidation of complex chemical structures and for tracing the mechanistic pathways of chemical reactions involving this compound, commonly known as chloramine-T. This section explores the application of mass spectrometric techniques in detailing the fragmentation patterns and reaction mechanisms associated with this compound.
The analysis of sulfonamides by mass spectrometry, particularly using techniques like electrospray ionization (ESI), reveals characteristic fragmentation pathways that are crucial for their identification and for understanding their chemical behavior. nih.govresearchgate.net While direct mass spectrometric studies focused solely on the mechanistic pathways of this compound are not extensively documented in isolation, the fragmentation patterns of the broader class of sulfonamides, to which it belongs, have been thoroughly investigated. nih.govresearchgate.net These studies provide a foundational understanding of how the (4-methylphenyl)sulfonylazanide moiety behaves under mass spectrometric conditions.
Typically, the fragmentation of sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net This primary fragmentation event often leads to the formation of specific, diagnostically significant ions. For the (4-methylphenyl)sulfonyl group, characteristic fragment ions include those at m/z 156, 108, and 92. The ion at m/z 156 corresponds to the [CH₃C₆H₄SO₂]⁺ fragment, which can subsequently lose sulfur dioxide (SO₂) to produce the ion at m/z 92, corresponding to the tolyl cation [CH₃C₆H₄]⁺. researchgate.net
In a notable application, chloramine-T has been employed as a derivatizing agent to enable the mass spectrometric analysis of carbon-carbon double bond (C=C) isomers in unsaturated fatty acids and phospholipids. nih.govacs.org This method, termed chloramine-T-enabled mass spectrometric analysis, involves an N-tosylaziridination reaction at the site of the double bond. nih.govacs.org The resulting N-tosylaziridine derivative can be readily analyzed by tandem mass spectrometry (MS/MS). The collision-induced dissociation (CID) of these derivatives leads to the cleavage of the C-C bond within the aziridine (B145994) ring, generating diagnostic fragment ions. acs.org The masses of these fragments directly indicate the original position of the C=C bond, allowing for the unambiguous structural elucidation of lipid isomers. acs.org This application showcases how the known reactivity of this compound can be leveraged to trace and identify structural features in other complex molecules.
The table below summarizes the key fragment ions observed in the mass spectrometric analysis of compounds containing the (4-methylphenyl)sulfonyl moiety, derived from studies on sulfonamides.
| Precursor Ion Moiety | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Structural Assignment of Fragment |
| [CH₃C₆H₄SO₂NHR]⁺ | Cleavage of S-N bond | 156 | [CH₃C₆H₄SO₂]⁺ |
| [CH₃C₆H₄SO₂]⁺ | Loss of SO₂ | 92 | [CH₃C₆H₄]⁺ |
| [CH₃C₆H₄SO₂NHR]⁺ | Cleavage of S-N bond and subsequent rearrangement | 108 | [HOC₆H₄SO]⁺ |
This data is compiled from general fragmentation patterns of sulfonamides. researchgate.net
Furthermore, research into the fragmentation of various sulfonamides using electrospray tandem mass spectrometry has highlighted the influence of different functional groups on the dissociation pathways. nih.gov While some fragmentations are straightforward cleavages, others involve complex rearrangements that have been explored in detail. nih.gov These studies, often utilizing high-resolution mass spectrometers like Fourier transform ion cyclotron resonance (FTICR) instruments, provide precise mass measurements that help in proposing and confirming the structures of the fragment ions. nih.gov
The use of membrane introduction mass spectrometry has also been applied to monitor reactions involving chloramines in real-time. nih.gov This technique allows for the direct introduction of volatile or semi-volatile analytes from a solution into the mass spectrometer, enabling the on-line tracking of reaction kinetics and the formation of various chlorinated species. nih.gov While this particular study focused on the reactions of monochloramine, the methodology demonstrates the potential for using advanced mass spectrometric techniques to trace the mechanistic pathways of reactions involving this compound and its derivatives in aqueous environments.
Computational Chemistry and Theoretical Modeling of the 4 Methylphenyl Sulfonylazanide System
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic landscape of the (4-methylphenyl)sulfonylazanide anion and its sodium salt. These calculations provide detailed information about molecular geometry, stability, and the distribution of electrons, which are key determinants of the compound's chemical behavior.
Ab initio and Density Functional Theory (DFT) methods are cornerstones for calculating the ground state properties of the (4-methylphenyl)sulfonylazanide system. researchgate.net DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), has been effectively employed to study p-toluenesulfonamide (B41071) and its corresponding anion. researchgate.netnih.gov These calculations begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms, from which key structural parameters like bond lengths and angles can be derived. researchgate.net
For the p-toluenesulfonate anion, theoretical studies have explored its structure, comparing it to related benzene (B151609) sulfonic anions. researchgate.net Quantum theory of atoms-in-molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often coupled with DFT calculations to investigate intramolecular interactions, such as charge transfer, which contribute to molecular stability. researchgate.netnih.gov NBO analysis, for instance, can elucidate the charge transfer interactions within the molecule. nih.gov The electronic structure of the anion is a critical area of study, as the arrangement of electrons dictates the molecule's reactivity and interaction with other species, including the sodium cation. researchgate.net
| Method | Basis Set | Application/Derived Properties | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | Geometry optimization, vibrational frequencies, NBO analysis, Hirshfeld surface analysis. | researchgate.net |
| HF, DFT (B3LYP) | 6-31+G(d,p) | Study of p-toluenesulfonate anion, geometry optimization, NBO analysis. | nih.gov |
| DFT | - | Analysis of electronic structure and anion ordering in related systems. | researchgate.net |
| RHF, DFT (B3LYP) | 6-31G(d,p) | Calculation of optimized geometry, vibrational wavenumbers, and NMR chemical shifts for related structures. | researchgate.net |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For p-toluenesulfonamide, quantum chemical calculations have been used to perform comprehensive vibrational spectral assignments through Normal Coordinate Analysis (NCA), with tools like Veda 4.0 used to analyze fundamental modes based on Potential Energy Distribution (PED). researchgate.net Such analyses help in assigning experimental FT-IR and FT-Raman bands to specific molecular vibrations, such as the characteristic SO₃ stretching and bending modes. researchgate.netresearchgate.net Furthermore, machine learning models trained on DFT-calculated electronic descriptors show promise for rapidly predicting spectroscopic properties like excitation energies and oscillator strengths. ehu.es
Computational methods also allow for the exploration of potential reaction pathways. While specific reaction modeling for sodium;(4-methylphenyl)sulfonylazanide is not extensively documented, the reactivity of the tosylamide group has been studied. researchgate.net Theoretical models can predict sites of chemical reactivity using tools like Fukui functions. researchgate.net Potential reaction pathways that could be modeled include N-detosylation or desulfonylation, which are known reactions for this class of compounds. researchgate.net These simulations can map out the energy landscapes of reactions, identifying transition states and intermediates, thereby providing a mechanistic understanding at the molecular level.
Molecular Dynamics and Simulation Techniques
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, capturing movements and interactions that are not accessible through static quantum chemical calculations.
MD simulations can model the behavior of this compound in different environments. In aqueous solution, simulations can reveal how the ionic compound interacts with water molecules, providing details on solvation shells, coordination numbers, and the diffusion of ions. dtu.dk The methodology for simulating aqueous sodium chloride solutions, for instance, involves force fields like the Joung and Cheatham (JC) ion model combined with water models such as SPC/E, run in an NVT or NpT ensemble to calculate properties like density and self-diffusion coefficients. dtu.dk Similar approaches could be applied to study the title compound, providing insights into its behavior in a physiological or reaction medium.
In the solid state, MD simulations can explore lattice dynamics, phase transitions, and the conformational flexibility of the (4-methylphenyl)sulfonylazanide anion within the crystal structure. Simulations of related organic molecules like toluene (B28343) and p-xylene (B151628) have been used to determine thermodynamic and structural properties in the condensed phase. semanticscholar.orgresearchgate.net These studies provide a framework for understanding how the tolyl group of the anion might behave and pack in a solid lattice.
A key strength of computational modeling is its ability to characterize the complex network of intermolecular interactions that govern the properties of a substance in the condensed phase. For p-toluenesulfonamide, Hirshfeld surface analysis has been used to explore and quantify the nature of intermolecular contacts in the crystal. researchgate.net
For related molecular crystals, a combination of single-crystal X-ray diffraction and DFT calculations has been used to characterize weak intermolecular forces, including C-H···N and C-H···π interactions, which dominate molecular packing. nih.gov More advanced techniques like the Fragment Molecular Orbital (FMO) method can be used to analyze how different types of intermolecular interactions (e.g., side-to-side vs. facial) influence the properties of molecules in an aggregated state. nih.gov These computational tools can dissect the energetic contributions of individual interactions, such as hydrogen bonds and van der Waals forces, providing a detailed picture of the forces holding the crystal lattice together.
| Technique | Primary Focus | Information Obtained | Reference |
|---|---|---|---|
| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular contacts in crystals. | 2D fingerprint plots showing the nature and prevalence of different interactions. | researchgate.net |
| DFT + X-ray Diffraction Data | Characterizing weak intermolecular forces in the solid state. | Identification and geometric characterization of hydrogen bonds (e.g., C-H···N) and π-interactions. | nih.gov |
| Fragment Molecular Orbital (FMO) | Analyzing interactions in large molecular aggregates. | Energetic contributions of individual molecular pairs to overall stability and properties. | nih.gov |
| Molecular Dynamics (MD) | Simulating dynamic interactions in solution or solid state. | Radial distribution functions, hydrogen bond lifetimes, interaction energies. | dtu.dknih.gov |
Cheminformatics and Data-Driven Discovery
Cheminformatics and data-driven approaches represent a modern frontier in chemical research, leveraging large datasets and machine learning to uncover new insights and accelerate discovery. nih.gov In the context of the (4-methylphenyl)sulfonylazanide system, these methods can be applied to predict properties, understand structure-activity relationships, and guide the synthesis of new derivatives.
Historically, cheminformatics approaches for sulfonamides have included the analysis of structure-activity relationships (SAR) using substituent constants to correlate chemical structure with biological activity. nih.gov This foundational concept has evolved into more sophisticated data-driven methods. Modern approaches can discover complex, non-linear relationships within chemical data, potentially leading to the development of novel theoretical models or identifying promising new chemical entities. nih.govarxiv.org
For instance, machine learning algorithms can be trained on datasets of known sulfonamides to predict various properties of novel or uncharacterized compounds. ehu.es This could include predicting spectroscopic fingerprints, reactivity, or even potential applications. Data-driven approaches, which can automatically select appropriate mathematical models and estimate parameters from experimental or simulation data, offer a powerful way to validate and refine our understanding of complex chemical systems like this compound. nih.gov By integrating computational data from quantum mechanics and molecular dynamics with experimental results, these methods can accelerate the design and discovery process for new materials and molecules based on the tosylamide scaffold. arxiv.org
High-Throughput Screening and Predictive Modeling of Reactivity
High-throughput screening (HTS) represents a cornerstone in modern chemical research, enabling the rapid assessment of vast chemical libraries for desired properties, including reactivity. nih.govnih.gov While specific HTS campaigns focused solely on this compound are not extensively documented in public literature, the principles of HTS are broadly applicable to understanding its reactivity profile. HTS methodologies allow for the parallel execution of a multitude of reactions in miniaturized formats, such as microtiter plates, providing a wealth of data on reaction outcomes under diverse conditions. nih.gov This approach is invaluable for mapping the reactivity of a core structure like (4-methylphenyl)sulfonylazanide when subjected to a wide array of reactants, catalysts, and reaction environments.
The process typically involves automated liquid handling for dispensing reactants, followed by a period of reaction, and subsequent analysis using a variety of detection methods. unibg.it For instance, in the context of probing the reactivity of the N-H bond in the (4-methylphenyl)sulfonylazanide anion, an HTS campaign could involve its reaction with a library of electrophiles. The extent of reaction, or "hit," could be determined using techniques such as fluorescence spectroscopy, mass spectrometry, or colorimetric assays. semanticscholar.org A direct-to-biology high-throughput chemistry approach, which combines synthesis and screening in the same platform, could also be employed to rapidly generate and evaluate derivatives of (4-methylphenyl)sulfonylazanide. semanticscholar.org
Predictive modeling of reactivity is intrinsically linked to the data generated from HTS. The large datasets from these screenings are ideally suited for developing quantitative structure-activity relationship (QSAR) models. These models aim to correlate structural features of reactants with the observed reaction outcomes. For the (4-methylphenyl)sulfonylazanide system, descriptors could include electronic properties (e.g., partial charges on the nitrogen and oxygen atoms), steric parameters, and topological indices. By establishing a statistically significant correlation, these models can then be used to predict the reactivity of novel, untested substrates with the (4-methylphenyl)sulfonylazanide core, thereby prioritizing synthetic efforts.
Table 1: Representative Data from a Hypothetical High-Throughput Screening of (4-Methylphenyl)sulfonylazanide Reactivity
| Reactant (Electrophile) | Catalyst | Solvent | Reaction Conversion (%) |
| Benzyl Bromide | K2CO3 | Acetonitrile | 95 |
| Methyl Iodide | Cs2CO3 | DMF | 98 |
| Acetyl Chloride | Pyridine | Dichloromethane | 85 |
| Phenyl Isocyanate | None | THF | 92 |
| Benzaldehyde | Ti(OiPr)4 | Toluene | 60 |
Application of Machine Learning in Sulfonamide Chemistry
The field of sulfonamide chemistry has increasingly benefited from the application of machine learning (ML) to predict reaction outcomes and optimize synthesis protocols. tue.nl ML algorithms, such as random forests and neural networks, are capable of identifying complex, non-linear relationships within large datasets that may not be apparent through traditional analysis. tue.nlchemrxiv.org This has proven particularly useful in predicting reaction yields, a critical factor in the efficiency and practicality of a synthetic route. arxiv.orgucla.edu
For instance, machine learning models have been developed to predict the yield of sulfonamide synthesis by electrochemical oxidative coupling of amines and thiols. acs.org These models take into account a variety of parameters, including the properties of the starting materials (amines and thiols), reaction conditions (e.g., solvent, electrolyte, current density), and in-situ sensor data (e.g., temperature, pressure, color). chemrxiv.orgnih.gov By training on a dataset of known reactions, the ML model can learn the intricate interplay of these variables and provide accurate predictions for new reaction setups. tue.nl This predictive power allows for the in silico optimization of reaction conditions, reducing the need for extensive and time-consuming laboratory experimentation.
In the context of the (4-methylphenyl)sulfonylazanide system, ML could be applied to predict its reactivity in various transformations. For example, in N-arylation reactions, an ML model could be trained on a dataset of reactions involving different aryl halides and catalysts. The model would learn to correlate features of the aryl halide (e.g., electronic effects of substituents, steric hindrance) and the catalyst (e.g., ligand properties) with the resulting yield of the N-arylated p-toluenesulfonamide. This approach not only aids in predicting the outcome of a specific reaction but also provides insights into the factors that govern the reactivity of the sulfonamide nitrogen.
Table 2: Example of a Machine Learning Model for Predicting Sulfonamide Synthesis Yield
| Model Type | Key Features | Predicted Yield (%) | Experimental Yield (%) |
| Random Forest | Reactant Descriptors, Catalyst Type, Temperature | 88 | 90 |
| Gradient Boosting | Solvent Polarity, Reaction Time, Base Strength | 75 | 72 |
| Neural Network | In-situ Spectroscopic Data, Reactant Concentrations | 92 | 93 |
Theoretical Insights into Anion Recognition and Binding Affinity
The (4-methylphenyl)sulfonylazanide anion possesses structural features that make it an interesting subject for theoretical studies of anion recognition and binding. The deprotonated nitrogen atom carries a formal negative charge, which is delocalized across the sulfonyl group's oxygen atoms, creating a region of high electron density. This negative charge, coupled with the presence of hydrogen bond accepting oxygen atoms and the aromatic phenyl ring, allows for a variety of non-covalent interactions that can be exploited in anion recognition.
Table 3: Calculated Binding Affinities of (4-Methylphenyl)sulfonylazanide with Model Receptors
| Receptor Type | Dominant Interaction | Calculated Binding Affinity (kcal/mol) |
| Urea-based Receptor | Hydrogen Bonding | -15.2 |
| Imidazolium Salt | Ion Pairing & C-H···O Interactions | -25.8 |
| Electron-Deficient Aromatic | Anion-π Interaction | -8.5 |
Environmental Chemistry of 4 Methylphenyl Sulfonylazanide Species: Degradation and Fate
Environmental Persistence and Biodegradation Studies
The persistence of (4-methylphenyl)sulfonylazanide, the anionic component of sodium;(4-methylphenyl)sulfonylazanide, in the environment is a subject of varied research findings. While some studies have classified it as "not readily biodegradable" oecd.org, others indicate that it can be degraded by certain microorganisms under specific conditions. For instance, a strain of Pseudomonas sp. isolated from activated sludge has demonstrated the ability to utilize p-toluenesulfonamide (B41071) as a source of carbon, nitrogen, and sulfur nih.govresearchgate.net. This degradation process involves the release of approximately 90% of sulfate (B86663) and 80% of ammonium (B1175870) nih.gov.
The conditions for biodegradation are crucial. Under anoxic conditions, p-toluenesulfonamide is reported to be persistent researchgate.net. However, the introduction of oxygen can lead to its almost complete elimination researchgate.net. One study modeled the degradation rate constants for p-toluenesulfonamide and found an increase from 2.8 x 10⁻⁶ s⁻¹ to 7.5 x 10⁻⁵ s⁻¹ as microbial populations adapted to a change from anoxic to oxic conditions researchgate.net.
Reports on the half-life of p-toluenesulfonamide are limited and context-dependent. One source indicates a clearing time of 25 days in a multi-phase environmental model, though the specific media are not detailed oecd.org. Another study on the photocatalytic degradation of p-toluenesulfonic acid (a related compound) found that the rate of degradation is significantly influenced by pH, being most effective under acidic conditions (pH 3.34) researchgate.net.
| Parameter | Finding | Source(s) |
| Biodegradability Classification | "Not readily biodegradable" | oecd.org |
| Biodegradation Potential | Can be utilized by Pseudomonas sp. from activated sludge. | nih.govresearchgate.net |
| Degradation under Anoxic Conditions | Persistent. | researchgate.net |
| Degradation under Oxic Conditions | Almost fully eliminated. | researchgate.net |
| Modeled Clearing Time | 25 days (in a multi-phase model). | oecd.org |
Mobility and Distribution in Environmental Compartments (e.g., Soil, Water)
The mobility and distribution of (4-methylphenyl)sulfonylazanide in the environment are governed by its physical and chemical properties and the characteristics of the surrounding medium. It is a water-soluble compound, which suggests a tendency to be mobile in aqueous environments nih.gov.
In soil, the mobility of p-toluenesulfonamide is influenced by factors such as soil type, organic matter content, and pH. Sorption to soil particles can retard its movement. Studies on similar sulfonamide compounds have shown that adsorption increases with the aromaticity and electronegativity of the functional groups nih.gov. Soil organic matter is a major factor affecting the behavior of such compounds, with phenolic and carboxylic groups being potential binding sites nih.gov. The sorption of sulfonamides can be nonlinear, indicating specific interactions with soil organic matter nih.gov.
The pH of the soil and water also plays a critical role. For ionizable organic compounds, a change in pH can alter their charge and, consequently, their sorption mechanism and mobility udel.edu. For instance, the photocatalytic degradation of p-toluenesulfonic acid is most rapid in acidic conditions researchgate.net. The sorption of other sulfonamides has been shown to be influenced by pH, with adsorption to soil and its particle-size fractions increasing in the sequence: coarse silt < whole soil < medium silt < sand < clay < fine silt nih.gov.
A multi-phase environmental fate model predicts that p-toluenesulfonamide will predominantly partition to the water compartment, with an estimated steady-state mass of 4.05 x 10⁵ g in water compared to 3.45 x 10³ g in soil oecd.org.
| Environmental Compartment | Key Findings on Mobility and Distribution | Source(s) |
| General | Predominantly partitions to the water compartment. | oecd.org |
| Water | High water solubility suggests high mobility. | nih.gov |
| Soil | Sorption is influenced by organic matter content and soil type. | nih.govnih.gov |
| Soil | pH affects sorption and mobility; for related compounds, adsorption can increase in finer soil fractions. | nih.govudel.edu |
| Soil | Adsorption of similar sulfonamides increases with aromaticity and electronegativity of functional groups. | nih.gov |
Transformation Products and Pathways under Environmental Stressors
The degradation of (4-methylphenyl)sulfonylazanide in the environment leads to the formation of various transformation products. The specific products and pathways are dependent on the environmental stressors, such as microbial action and sunlight (photolysis).
Under aerobic biodegradation by Pseudomonas sp., the initial step is the oxidation of the methyl group nih.gov. This leads to the transient appearance of 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide nih.gov. The latter is likely converted to 3,4-dihydroxybenzoate and amidosulphurous acid . Amidosulphurous acid is unstable in water and quickly transforms into sulfite (B76179) and ammonium nih.gov.
Photocatalytic degradation is another important transformation pathway. Studies on the photocatalytic degradation of p-toluenesulfonic acid using TiO₂ have shown that the process is most effective under acidic pH researchgate.net. During the photocatalytic degradation of other sulfonamides, identified transformation products include hydroxylated derivatives, products of amide hydrolysis, and compounds formed through the elimination of the sulfone group nih.gov. It is important to note that some of these transformation products may exhibit their own biological activity and toxicity nih.gov.
Combustion of p-toluenesulfonamide can produce toxic fumes, including nitrogen oxides and sulfur oxides nih.gov.
| Stressor | Transformation Pathway/Products | Source(s) |
| Biodegradation (Pseudomonas sp.) | Initial oxidation of the methyl group. | nih.gov |
| Formation of 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide. | nih.gov | |
| Subsequent conversion to 3,4-dihydroxybenzoate and amidosulphurous acid (which decomposes to sulfite and ammonium). | nih.gov | |
| Photocatalysis | Degradation rate is pH-dependent, with higher rates in acidic conditions for related compounds. | researchgate.netnih.gov |
| For other sulfonamides, products include hydroxylated derivatives, amide hydrolysis products, and sulfone group elimination products. | nih.gov | |
| Combustion | Produces toxic fumes including nitrogen oxides and sulfur oxides. | nih.gov |
Future Research Directions and Emerging Paradigms in 4 Methylphenyl Sulfonylazanide Chemistry
Innovative Synthesis Strategies for Novel Sulfonylazanide Architectures
The development of novel synthetic methodologies is crucial for accessing new chemical entities with unique properties. In the realm of sulfonylazanide chemistry, future research is geared towards the creation of more complex and functionalized molecular architectures.
One promising area is the synthesis of novel N-acylsulfonamides . These compounds can be prepared through a multi-step process starting from chlorosulfonyl isocyanate, involving carbamoylation, sulfamoylation, deprotection, and subsequent acylation. researchgate.net This approach allows for the introduction of a wide variety of acyl groups, leading to a diverse library of N-acylsulfonamide derivatives with potential applications in medicinal chemistry. researchgate.net Another innovative strategy involves the direct condensation of a parent sulfonamide with an acylating agent, such as ethyl lactate (B86563), using a Lewis acid catalyst like tin(IV) chloride. organic-chemistry.org This method offers a more direct route to certain N-acylsulfonamides.
The use of sodium;(4-methylphenyl)sulfonylazanide as a precursor for heterocyclic compounds is also an active area of research. For instance, it can be employed in the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in pharmaceuticals and materials science. nih.gov The development of metal-free oxidative N-N bond formation promoted by Chloramine-T provides a convenient route to 1,5-fused 1,2,4-triazoles from N-arylamidines. organic-chemistry.org
Furthermore, research is exploring the synthesis of sulfonylimidazolium salts as reagents for the rapid and efficient synthesis of complex biomolecules like nucleoside polyphosphates and their conjugates. acs.org These reagents can be derived from sulfonyl chlorides, which themselves can be synthesized from thiols and disulfides using novel oxidative chlorination methods. researchgate.net
Table 1: Selected Innovative Synthesis Strategies for Sulfonylazanide Architectures
| Starting Material | Reagent/Catalyst | Product Architecture | Reference |
| Chlorosulfonyl isocyanate | Various amines and acylating agents | N-acylsulfonamides | researchgate.net |
| Parent sulfonamide | Ethyl lactate / SnCl₄ | N-acylsulfonamides | organic-chemistry.org |
| N-arylamidines | Chloramine-T | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |
| Thiols/Disulfides | H₂O₂ / ZrCl₄ | Sulfonyl chlorides | researchgate.net |
Expanding Catalytic Scope and Green Chemistry Applications
The principles of green chemistry are increasingly guiding synthetic methodologies, and this compound has emerged as a valuable tool in this context. Its ability to act as a mild oxidant and a source of electrophilic chlorine makes it an attractive reagent for developing more sustainable chemical processes.
A significant area of research is the use of Chloramine-T in environmentally friendly chlorination reactions . For example, an environment-friendly method for the chlorination of imidazoheterocycles has been developed using Chloramine-T under neat (solvent-free) conditions at room temperature. rsc.org This process is highly efficient, proceeds in a short time, and avoids the use of hazardous solvents and metal catalysts. rsc.org
The catalytic applications of Chloramine-T are also being explored. It can be used to promote various organic transformations, contributing to the development of greener synthetic routes. For instance, it has been used in the oxidation of alcohols to aldehydes, which can then be used in subsequent reactions in a one-pot synthesis, reducing waste and improving efficiency. organic-chemistry.org
Future research will likely focus on expanding the range of reactions catalyzed by or utilizing Chloramine-T under green conditions. This includes the development of new catalytic systems where Chloramine-T is a key component, as well as its application in a wider array of solvent-free or aqueous reaction media. The goal is to replace more hazardous reagents and to design processes with higher atom economy and lower environmental impact.
Table 2: Green Chemistry Applications of this compound
| Application | Reaction Conditions | Green Chemistry Principle | Reference |
| Chlorination of imidazoheterocycles | Neat, room temperature | Use of safer solvents and auxiliaries | rsc.org |
| Oxidation of alcohols | One-pot synthesis | Prevention of waste | organic-chemistry.org |
| Aminochlorination of olefins | Aqueous media | Safer solvents | organic-chemistry.org |
Multiscale Computational Modeling for Complex Reactivity Prediction
Computational chemistry provides a powerful lens through which to understand and predict the reactivity of chemical species. In the context of (4-methylphenyl)sulfonylazanide chemistry, multiscale computational modeling is becoming an indispensable tool for elucidating reaction mechanisms and guiding experimental design.
Density Functional Theory (DFT) is a widely used method to study the electronic structure and reactivity of molecules. DFT calculations have been employed to investigate the mechanism of reactions involving N-chlorosulfonamides. researchgate.net These studies can predict the activation energies for different reaction pathways, helping to understand why certain products are formed preferentially. For example, computational studies on the reaction of hypochlorous acid with amines have shown that the energy barriers for N-chlorination are significantly influenced by the presence of explicit water molecules, highlighting the crucial role of the solvent in these reactions. nih.gov
Kinetic studies, often coupled with computational modeling, provide valuable data on reaction rates and mechanisms. For instance, the oxidation of various substrates by Chloramine-T has been studied to determine the reaction kinetics and to propose plausible mechanisms. researchgate.net The reaction between chloramine (B81541) disinfectants and hydrogen peroxide has been investigated to determine activation energies of 51.5 ± 3.7 kJ/mol for monochloramine and 75.8 ± 5.1 kJ/mol for dichloramine.
Future research in this area will likely involve more sophisticated computational models that can handle larger and more complex systems. This will enable the study of reactions in more realistic environments, such as in the presence of catalysts or on the surface of materials. The integration of machine learning with computational chemistry could also lead to the development of predictive models that can rapidly screen for new reactions and catalysts.
Table 3: Computational and Kinetic Data for Reactions Involving Chloramine Derivatives
| Reaction | Method | Key Finding | Reference |
| N-chlorination of amines by HOCl | DFT (B2PLYP-D, G3B3) | Explicit solvent molecules are crucial for accurate barrier prediction. | nih.gov |
| Oxidation of sulfanilic acid by Chloramine-T | Kinetic Study | The reaction follows a specific rate law dependent on reactant concentrations. | researchgate.net |
| Reaction with hydrogen peroxide | Kinetic Study | Activation energies for monochloramine and dichloramine were determined. |
Integration with Materials Science for Functional Applications
The unique chemical properties of this compound and its derivatives make them attractive building blocks for the creation of functional materials. A particularly promising area of research is the development of antimicrobial polymers .
N-halamine compounds, which can be derived from precursors like Chloramine-T, possess potent antimicrobial activity. These compounds can be incorporated into polymers to create materials that can kill a broad spectrum of pathogens. For example, N-halamine structures can be grafted onto polymer backbones to create rechargeable antimicrobial surfaces. These materials can be "recharged" by exposure to a chlorine source, such as household bleach, restoring their antimicrobial efficacy.
Recent research has focused on the synthesis of novel polymer architectures incorporating N-halamine functionalities. This includes the development of polymer-supported reagents where the active sulfonylazanide moiety is attached to a solid support, facilitating its use and recovery in chemical processes. Furthermore, there is growing interest in creating advanced materials such as sulfonated polysulfone membranes for applications in fuel cells and other separation technologies. The synthesis of nanocomposites, for instance by incorporating poly (4, 4-diaminodiphenyl sulphone) with clay, has shown enhanced thermal stability and electrochemical response, opening up possibilities for their use in various fields.
The future of this field lies in the design of "smart" materials that can respond to their environment, for example, by releasing an antimicrobial agent only when needed. The development of biodegradable polymers containing sulfonylazanide moieties is another important direction, addressing concerns about the environmental persistence of synthetic materials.
Table 4: Functional Materials Derived from Sulfonylazanide Chemistry
| Material Type | Functional Moiety | Application |
| Antimicrobial Polymer | N-halamine | Water disinfection, antimicrobial surfaces |
| Polymer-Supported Reagent | (4-methylphenyl)sulfonylazanide | Catalysis, organic synthesis |
| Sulfonated Polysulfone Membrane | Sulfonate groups | Fuel cells, separation processes |
| Nanocomposite | Poly (4, 4-diaminodiphenyl sulphone)/clay | Conductive materials, thermally stable polymers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
